2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The compound consists of a benzofuro[3,2-D]pyrimidine core with an amino group at position 2 and a trifluoromethyl group at position 8. This structure imparts distinct chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-4-(trifluoromethyl)phenol with suitable reagents can lead to the formation of the desired benzofuro[3,2-D]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)phenol: A precursor in the synthesis of the target compound.
Benzofuro[3,2-D]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The presence of both an amino group and a trifluoromethyl group in 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one imparts unique chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C11H10F3N3O2 |
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Molecular Weight |
273.21 g/mol |
IUPAC Name |
2-amino-8-(trifluoromethyl)-6,7,8,9-tetrahydro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)4-1-2-6-5(3-4)7-8(19-6)9(18)17-10(15)16-7/h4H,1-3H2,(H3,15,16,17,18) |
InChI Key |
QRRVSKGTMSFSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(F)(F)F)C3=C(O2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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